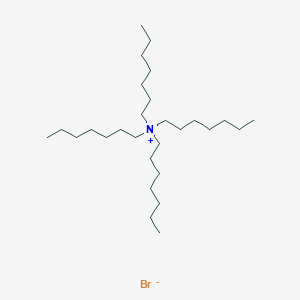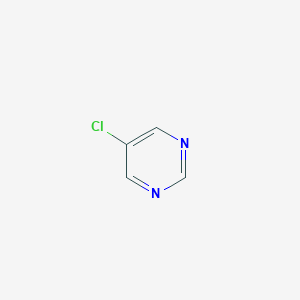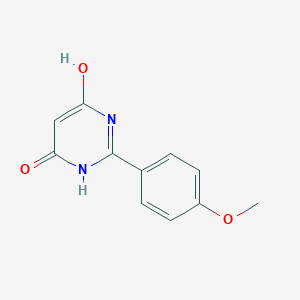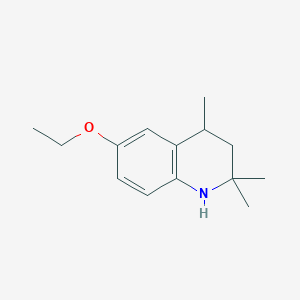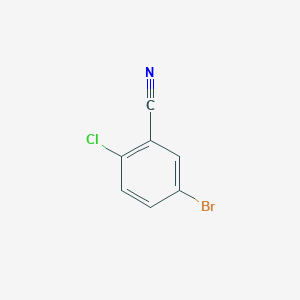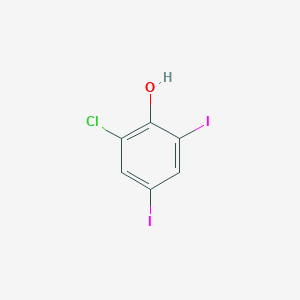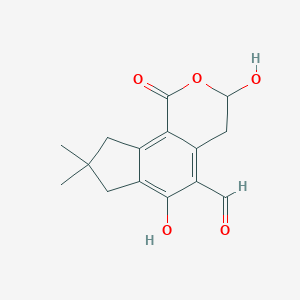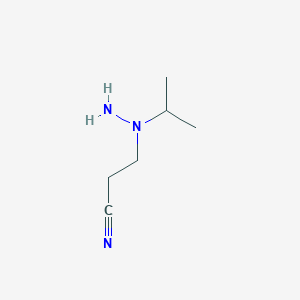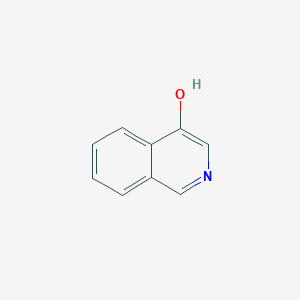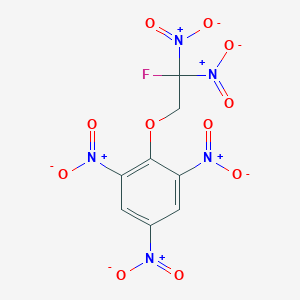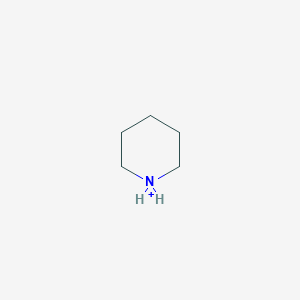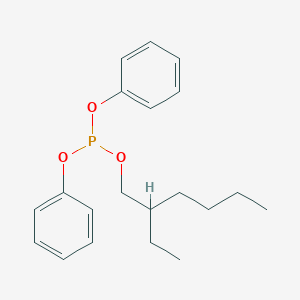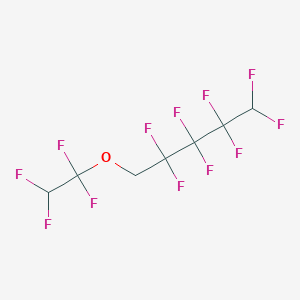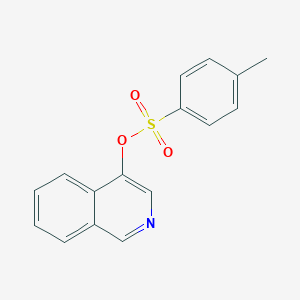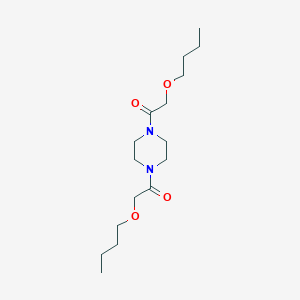
Piperazine, 1,4-bis(butoxyacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,4-bis(butoxyacetyl)-, also known as Boc-Pip, is a chemical compound used in scientific research for various applications. It is a white crystalline solid that is soluble in many organic solvents and has a molecular weight of 406.52 g/mol.
Mécanisme D'action
Piperazine, 1,4-bis(butoxyacetyl)- does not have a specific mechanism of action as it is not a drug. However, it is used as a precursor for the synthesis of other molecules that may have specific mechanisms of action.
Effets Biochimiques Et Physiologiques
Piperazine, 1,4-bis(butoxyacetyl)- does not have any known biochemical or physiological effects as it is not used as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
Piperazine, 1,4-bis(butoxyacetyl)- has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also readily available and relatively inexpensive. However, Piperazine, 1,4-bis(butoxyacetyl)- has some limitations. It is not soluble in water, which can make it difficult to use in aqueous solutions. It also has a high melting point, which can make it difficult to handle in some experiments.
Orientations Futures
There are several future directions for the use of Piperazine, 1,4-bis(butoxyacetyl)- in scientific research. One potential application is in the development of new drugs. Piperazine, 1,4-bis(butoxyacetyl)- can be used as a building block for the synthesis of new molecules that may have therapeutic effects. Another potential application is in the development of new materials. Piperazine, 1,4-bis(butoxyacetyl)- can be used as a precursor for the synthesis of polymers and other materials with unique properties. Overall, Piperazine, 1,4-bis(butoxyacetyl)- has a wide range of potential applications in scientific research and is a valuable tool for researchers in many fields.
Méthodes De Synthèse
The synthesis of Piperazine, 1,4-bis(butoxyacetyl)- involves a two-step process. In the first step, piperazine is reacted with butyl chloroformate to form N-Boc-piperazine. In the second step, N-Boc-piperazine is reacted with acetic anhydride to produce Piperazine, 1,4-bis(butoxyacetyl)-. The reaction is carried out under an inert atmosphere and the product is purified by column chromatography.
Applications De Recherche Scientifique
Piperazine, 1,4-bis(butoxyacetyl)- is used in scientific research for various applications, including peptide synthesis, drug discovery, and as a building block for organic synthesis. It is commonly used as a protecting group for the amine functional group in peptide synthesis. Piperazine, 1,4-bis(butoxyacetyl)- is also used in the development of new drugs and as a precursor for the synthesis of other organic molecules.
Propriétés
Numéro CAS |
17149-27-8 |
|---|---|
Nom du produit |
Piperazine, 1,4-bis(butoxyacetyl)- |
Formule moléculaire |
C16H30N2O4 |
Poids moléculaire |
314.42 g/mol |
Nom IUPAC |
2-butoxy-1-[4-(2-butoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H30N2O4/c1-3-5-11-21-13-15(19)17-7-9-18(10-8-17)16(20)14-22-12-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
OIABNNBFKLLPIG-UHFFFAOYSA-N |
SMILES |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
SMILES canonique |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
Autres numéros CAS |
17149-27-8 |
Synonymes |
1,4-Bis(butoxyacetyl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



